N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Butyl Group: The butyl group is introduced via alkylation, where the quinoline intermediate is treated with butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 2,4,6-trimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, especially at the methyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as a potential therapeutic agent. Its quinoline core is known for its antimicrobial and anticancer properties, making it a candidate for further pharmacological research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as drugs. The structural features of the compound allow it to interact with various biological targets, potentially leading to the development of new treatments for diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets in biological systems. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide stands out due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of the trimethyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-5-6-11-25-20-9-8-19(14-18(20)7-10-21(25)26)24-23(27)22-16(3)12-15(2)13-17(22)4/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBSLVQCGZRUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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